molecular formula C10H16OS B13301261 2-Cyclopentylthiolane-2-carbaldehyde

2-Cyclopentylthiolane-2-carbaldehyde

Cat. No.: B13301261
M. Wt: 184.30 g/mol
InChI Key: HTFRLUQNHRPOFA-UHFFFAOYSA-N
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Description

2-Cyclopentylthiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆OS It features a cyclopentyl group attached to a thiolane ring, which in turn is bonded to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylthiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopentyl-substituted thiol, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, and reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the formylation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylthiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The thiolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: 2-Cyclopentylthiolane-2-carboxylic acid.

    Reduction: 2-Cyclopentylthiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentylthiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopentylthiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentylthiolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Cyclopentylthiolane-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    Cyclopentylthiolane: Lacks the aldehyde functional group.

Uniqueness

2-Cyclopentylthiolane-2-carbaldehyde is unique due to the presence of both a cyclopentyl group and a thiolane ring with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-cyclopentylthiolane-2-carbaldehyde

InChI

InChI=1S/C10H16OS/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h8-9H,1-7H2

InChI Key

HTFRLUQNHRPOFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCS2)C=O

Origin of Product

United States

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